molecular formula C17H10BrNO3S2 B281083 N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

Numéro de catalogue B281083
Poids moléculaire: 420.3 g/mol
Clé InChI: WAKIIHAZVVCGPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important precursor for the synthesis of nucleotides, amino acids, and other biomolecules. BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death.

Mécanisme D'action

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide selectively inhibits the activity of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is an important precursor for the synthesis of nucleotides, amino acids, and other biomolecules. Inhibition of glutaminase by N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide leads to decreased levels of glutamate and other downstream metabolites, which can impair the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide leads to decreased levels of glutamate and other downstream metabolites, which can impair the growth and survival of cancer cells. N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to have anti-inflammatory effects in a mouse model of sepsis.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as a cancer therapy, and its mechanism of action is well understood. However, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide also has some limitations. It is relatively non-specific and can inhibit other enzymes besides glutaminase. In addition, its efficacy in vivo has been limited by its poor solubility and bioavailability.

Orientations Futures

There are several future directions for the study of N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the optimization of N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide for in vivo use, such as by improving its solubility and bioavailability. In addition, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide could be used in combination with other therapies to enhance their efficacy. Finally, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide could be used as a tool to study the role of glutaminase in other diseases besides cancer, such as neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide involves several steps, including the formation of a naphtho[1,8-bc]thiophene ring system and the introduction of a sulfonamide and a bromophenyl group. The synthesis method for N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been reported in several publications, including a paper by Gross et al. in 2014. The authors describe a method for the synthesis of N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromophenylboronic acid and a naphtho[1,8-bc]thiophene-6-bromo derivative. The resulting intermediate is then treated with sulfonamide to yield N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide.

Applications De Recherche Scientifique

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been extensively studied for its potential as a cancer therapy. Glutaminase is upregulated in many cancers, and its inhibition has been shown to be a promising therapeutic strategy. N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death. In addition, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.

Propriétés

Formule moléculaire

C17H10BrNO3S2

Poids moléculaire

420.3 g/mol

Nom IUPAC

N-(4-bromophenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

InChI

InChI=1S/C17H10BrNO3S2/c18-10-4-6-11(7-5-10)19-24(21,22)15-9-8-14-16-12(15)2-1-3-13(16)17(20)23-14/h1-9,19H

Clé InChI

WAKIIHAZVVCGPA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)Br

SMILES canonique

C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.